molecular formula C8H11NO2 B3262069 (2-Methoxy-6-methylpyridin-3-yl)methanol CAS No. 351410-45-2

(2-Methoxy-6-methylpyridin-3-yl)methanol

Cat. No.: B3262069
CAS No.: 351410-45-2
M. Wt: 153.18 g/mol
InChI Key: OWDFCQPJTQLELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxy-6-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and its chemical properties.

Scientific Research Applications

  • Synthesis and Characterization in Co-crystals : This compound is used in the synthesis of co-crystals involving 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione. Such co-crystals are important in the study of molecular and crystal structures, which has implications in material science and chemistry (Percino et al., 2007).

  • Formation of Unexpected Compounds : The compound participates in condensation reactions leading to the formation of unexpected compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. This contributes to the understanding of reaction mechanisms and molecular structures (Percino et al., 2005).

  • Catalysis and Surface Chemistry : It is used to probe the nature of surface sites on metal oxide catalysts, specifically ceria nanocrystals. This helps in understanding catalytic behavior and surface chemistry, relevant in fields like catalysis and material science (Wu et al., 2012).

  • In Organic Synthesis and Catalysis : This chemical is involved in ligand exchange reactions in organometallic chemistry, demonstrating its utility in synthetic chemistry, particularly in the creation and manipulation of complex molecules (Klausmeyer et al., 2003).

  • Hydrocarbon Formation in Catalytic Processes : It plays a role in the hydrocarbon formation via the decomposition of surface methoxy groups on acidic zeolite catalysts, relevant in petrochemical processes and the development of catalysts (Jiang et al., 2006).

  • Antimicrobial Activity in Novel Compounds : This compound is a component in the synthesis of novel compounds with antimicrobial activity, indicating its potential in medical and pharmaceutical applications (Sunitha et al., 2017).

Safety and Hazards

The safety and hazards associated with “(2-Methoxy-6-methylpyridin-3-yl)methanol” are not specified in the available information . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for the study of “(2-Methoxy-6-methylpyridin-3-yl)methanol” could involve more detailed analysis of its synthesis, structure, and chemical reactions. Additionally, understanding its mechanism of action could lead to potential applications in various fields .

Properties

IUPAC Name

(2-methoxy-6-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-4-7(5-10)8(9-6)11-2/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDFCQPJTQLELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 2-methoxy-6-methylnicotinate (5.60 g, 30.9 mmol) in dry tetrahydrofuran (155 mL, 30.9 mmol) under an atmosphere of nitrogen was cooled in an ice bath. Lithium aluminum hydride (1.23 g, 30.9 mmol) was added as a slurry in tetrahydrofuran and the mixture was stirred with cooling in an ice bath for 75 minutes. The reaction mixture was diluted with tetrahydrofuran (30 mL). Some Celite® was added followed by sodium sulfate decahydrate to quench. The mixture was filtered and concentrated under vacuum to give (2-methoxy-6-methylpyridin-3-yl)methanol (4.7 g) which was used without purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxy-6-methylpyridin-3-yl)methanol
Reactant of Route 2
(2-Methoxy-6-methylpyridin-3-yl)methanol
Reactant of Route 3
(2-Methoxy-6-methylpyridin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Methoxy-6-methylpyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Methoxy-6-methylpyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Methoxy-6-methylpyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.